molecular formula C15H16F4N2O3 B2946042 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide CAS No. 1796906-13-2

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide

Cat. No. B2946042
CAS RN: 1796906-13-2
M. Wt: 348.298
InChI Key: FDNRMYFYYOWPNU-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.

Mechanism of Action

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide exerts its biological effects by inhibiting the activity of specific enzymes and proteins in the body. For example, 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting HDAC activity, 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects in the body. For example, 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has been found to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds used in drug discovery and biochemical research. 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has also been shown to have high selectivity for its target enzymes and proteins, making it a useful tool for studying specific biological pathways. However, one limitation of using 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide. One potential direction is the further optimization of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide as a drug candidate for the treatment of cancer and other diseases. This could involve the development of new derivatives of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide with improved pharmacological properties, as well as the evaluation of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide in preclinical and clinical trials. Another future direction is the use of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide as a tool for studying specific biological pathways and enzymes, which could lead to the discovery of new drug targets and the development of novel therapeutics. Finally, the use of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide in combination with other drugs and therapies could also be explored as a potential strategy for enhancing their efficacy and reducing side effects.

Synthesis Methods

The synthesis of 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with N-(4-morpholinyl)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide in high purity and yield.

Scientific Research Applications

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has shown great potential in various scientific research applications, including the development of novel drugs for the treatment of cancer, inflammation, and other diseases. 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide has been found to inhibit the activity of several enzymes and proteins involved in these diseases, making it a promising candidate for drug discovery.

properties

IUPAC Name

2-fluoro-N-(1-morpholin-4-yl-1-oxopropan-2-yl)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N2O3/c1-9(14(23)21-4-6-24-7-5-21)20-13(22)11-8-10(15(17,18)19)2-3-12(11)16/h2-3,8-9H,4-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNRMYFYYOWPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide

CAS RN

1796906-13-2
Record name 2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide
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